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Compound of Interest

Compound Name: 1,3-Diphenylazetidin-3-ol

Cat. No.: B15457787 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic data for 1,3-
Diphenylazetidin-3-ol against established values for its constituent functional groups. Due to a

lack of published experimental spectra for 1,3-Diphenylazetidin-3-ol, this document focuses

on the validation of its structure through predicted ¹H NMR, ¹³C NMR, and mass spectrometry

data. This approach allows researchers to establish a baseline for the characterization of this

and similar novel compounds.

Predicted vs. Expected Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1,3-Diphenylazetidin-3-
ol. These predictions are based on the analysis of its chemical structure and comparison with

typical spectroscopic values for related substructures.

Table 1: Predicted ¹H NMR Data for 1,3-Diphenylazetidin-3-ol
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Notes

Azetidine CH₂ (H2/H4) 3.8 - 4.2
Doublet of Doublets

(AB quartet)

Diastereotopic protons

adjacent to a

stereocenter.

Aromatic (N-Phenyl) 6.7 - 7.3 Multiplet
Protons on the N-

phenyl group.

Aromatic (C-Phenyl) 7.2 - 7.6 Multiplet

Protons on the C-

phenyl group at the 3-

position.

Hydroxyl (OH) 2.0 - 4.0 Singlet (broad)

Chemical shift can

vary with

concentration and

solvent.

Table 2: Predicted ¹³C NMR Data for 1,3-Diphenylazetidin-3-ol

Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

Azetidine C2/C4 55 - 65
Carbons of the azetidine ring

adjacent to the nitrogen.

Azetidine C3 70 - 80
Quaternary carbon bearing the

hydroxyl and phenyl groups.

Aromatic (N-Phenyl, C-ipso) 145 - 155
Carbon directly attached to the

nitrogen atom.

Aromatic (N-Phenyl, C-o, m, p) 115 - 130
Ortho, meta, and para carbons

of the N-phenyl group.

Aromatic (C-Phenyl, C-ipso) 140 - 150
Carbon directly attached to the

azetidine ring.

Aromatic (C-Phenyl, C-o, m, p) 125 - 130
Ortho, meta, and para carbons

of the C-phenyl group.
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Table 3: Predicted Mass Spectrometry Data for 1,3-Diphenylazetidin-3-ol

Ion Predicted m/z Notes

[M+H]⁺ 226.1226
Molecular ion peak

(protonated).

[M+Na]⁺ 248.1046 Sodium adduct.

[M-OH]⁺ 208.1121
Fragment corresponding to the

loss of the hydroxyl group.

[M-C₆H₅]⁺ 148.0811
Fragment corresponding to the

loss of the C-phenyl group.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for small organic molecules like 1,3-Diphenylazetidin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a clean, dry 5 mm NMR tube.

Ensure the sample is fully dissolved and the solution is clear and free of any particulate

matter.

¹H NMR Acquisition:

The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-

2 seconds, and 16-32 scans.
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The chemical shifts are referenced to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

¹³C NMR Acquisition:

The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of

100 or 125 MHz.

Proton decoupling is used to simplify the spectrum to single peaks for each unique carbon.

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5

seconds) are generally required due to the low natural abundance of the ¹³C isotope.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent

system, typically a mixture of methanol or acetonitrile and water.

A small amount of an acid (e.g., 0.1% formic acid) is often added to promote protonation

for positive ion mode analysis.

Data Acquisition:

The sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-10

µL/min).

A high voltage is applied to the capillary tip to generate a fine spray of charged droplets.

The mass spectrum is recorded over a relevant m/z range (e.g., 100-500 amu) in positive

ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and

elemental composition of the molecular ion.

Workflow for Spectroscopic Data Validation
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The following diagram illustrates a typical workflow for the validation of spectroscopic data for a

novel compound.

Spectroscopic Data Validation Workflow

Sample Preparation

Data Analysis & Validation

Compound Synthesis & Purification

NMR Sample Preparation

MS Sample Preparation

1H & 13C NMR Spectroscopy Mass Spectrometry (ESI-MS)

Spectral Interpretation

Comparison with Predicted/Reference Data

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for spectroscopic validation of a new chemical entity.
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[https://www.benchchem.com/product/b15457787#validation-of-1-3-diphenylazetidin-3-ol-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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